molecular formula C20H21ClN4O B3004291 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one CAS No. 2380188-49-6

3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one

Cat. No. B3004291
CAS RN: 2380188-49-6
M. Wt: 368.87
InChI Key: MUGPQRIXJIJKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth and differentiation. Overexpression of EGFR has been linked to the development and progression of various types of cancer, including lung, breast, and colon cancer. AG-1478 has been extensively studied for its potential use as an anticancer drug.

Mechanism Of Action

3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one exerts its anticancer effects by selectively inhibiting the tyrosine kinase activity of EGFR. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of vascular smooth muscle cells, which could have implications in the treatment of cardiovascular diseases. 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has also been shown to reduce the severity of allergic airway inflammation in mice by inhibiting the activation of EGFR in airway epithelial cells.

Advantages And Limitations For Lab Experiments

3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has several advantages as a research tool. It is a highly selective inhibitor of EGFR tyrosine kinase, with minimal off-target effects. It is also relatively easy to synthesize and has good stability in vitro. However, 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one. Another area of research is the investigation of the downstream signaling pathways activated by EGFR in cancer cells, with the goal of identifying new targets for therapeutic intervention. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one in vivo, with the goal of optimizing its potential as a therapeutic agent.

Synthesis Methods

3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one can be synthesized through a multi-step process starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with ethyl 4-chloro-1-piperazinecarboxylate to form 4-(4-chlorophenyl)-1-piperazinecarboxylic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid to form 3-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has also been used to investigate the downstream signaling pathways activated by EGFR, such as the PI3K/Akt and MAPK/ERK pathways.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-2-23-11-13-24(14-12-23)20-22-18-6-4-3-5-17(18)19(26)25(20)16-9-7-15(21)8-10-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGPQRIXJIJKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one

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